(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanamine
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Overview
Description
(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanamine: is an organic compound that features a bromine atom, a pyrazole ring, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanamine typically involves the following steps:
Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.
Amine Introduction:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The exact mechanism of action of (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- (4-Chloro-2-(1h-pyrazol-1-yl)phenyl)methanamine
- (4-Fluoro-2-(1h-pyrazol-1-yl)phenyl)methanamine
- (4-Iodo-2-(1h-pyrazol-1-yl)phenyl)methanamine
Comparison:
- Uniqueness: The presence of the bromine atom in (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(4-bromo-2-pyrazol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H,7,12H2 |
InChI Key |
XFOIRBTYRNEWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Br)CN |
Origin of Product |
United States |
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